柠檬酸三铵

概述

描述

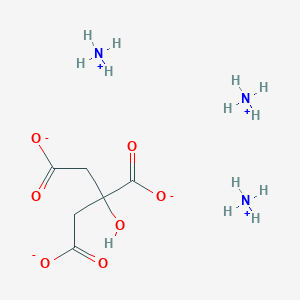

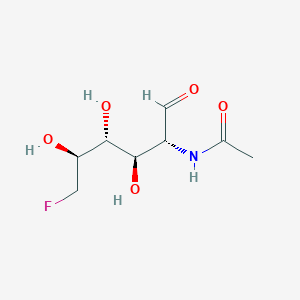

柠檬酸三铵是一种化学化合物,其分子式为 C6H17N3O7该化合物是一种柠檬酸盐,其中所有三个羧基都被去质子化,并与铵离子结合形成反离子 。 它通常用作缓冲剂,并在食品添加剂、表面清洁和科学研究等各个领域都有应用 .

科学研究应用

作用机制

柠檬酸三铵的主要作用机制是它充当螯合剂的能力。它与金属离子形成稳定的络合物,有效地隔离它们并防止它们与环境中的其他成分相互作用。 此螯合过程涉及柠檬酸根离子与金属离子之间配位键的形成 .

生化分析

Biochemical Properties

Triammonium citrate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of ZnO crystals in alkaline solution . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

The effects of Triammonium citrate on cells and cellular processes are diverse. For example, it has been shown to alter lipid homeostasis in endothelial cells by inducing sterol regulatory element-binding protein 2 mediated cholesterol biosynthesis . This influence on cell function can impact cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Triammonium citrate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Triammonium citrate is involved in various metabolic pathways. For instance, it is a part of the citric acid cycle, a central metabolic pathway that connects almost all individual metabolic pathways . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Triammonium citrate is transported and distributed within cells and tissues. It is considered to dissociate in aqueous solutions as well as in the stomach, leading to its distribution within the body

准备方法

合成路线和反应条件

柠檬酸三铵可以通过柠檬酸与氨反应合成。该反应涉及柠檬酸与氨的中和,形成柠檬酸三铵盐。该过程可概括如下:

- 将柠檬酸溶解在水中制备水溶液。

- 将液态氨添加到柠檬酸溶液中。

- 将反应混合物搅拌并使其反应,形成柠檬酸三铵。

- 然后将产物结晶并纯化 .

工业生产方法

在工业环境中,柠檬酸三铵是使用类似方法但规模更大而生产的。该过程涉及将氨以受控方式添加到柠檬酸溶液中,然后结晶和纯化以获得最终产品。 工业生产过程旨在最大限度地提高产量并最小化杂质 .

化学反应分析

反应类型

柠檬酸三铵会经历各种化学反应,包括:

螯合: 它充当螯合剂,与金属离子形成络合物。

缓冲: 它可以充当缓冲剂,维持溶液的 pH 值。

分解: 在某些条件下,它会分解以释放氨和柠檬酸.

常见试剂和条件

形成的主要产物

螯合: 主要产物是金属柠檬酸盐络合物。

分解: 柠檬酸三铵的分解导致形成氨和柠檬酸.

相似化合物的比较

类似化合物

- 柠檬酸二铵

- 柠檬酸一钠

- 柠檬酸二钠

- 柠檬酸三钠

比较

柠檬酸三铵因其三个铵离子的存在,能够与金属离子形成稳定的络合物,这一点是独一无二的。这使得它比柠檬酸二铵和其他类似化合物更有效地用作螯合剂。 此外,它的缓冲能力更高,使其适合需要精确 pH 控制的应用 .

属性

IUPAC Name |

triazanium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYZEGXAUVWDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N3O7 | |

| Record name | TRIAMMONIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889469 | |

| Record name | Ammonium citrate (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium citrate is a white granular solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in pharmaceuticals, and in chemical analysis., Liquid, White to off-white crystals or powder, Colorless or white solid; [HSDB] White odorless granules; [MSDSonline], White solid; [JECFA] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | AMMONIUM CITRATE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIAMMONIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Diammonium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triammonium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water, Slightly soluble in alcohol, Soluble in about 1 part water | |

| Record name | TRIAMMONIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | DIAMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.48 g/cu cm | |

| Record name | AMMONIUM CITRATE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Granules or crystals, Colorless crystals, White granules | |

CAS No. |

3012-65-5, 3458-72-8 | |

| Record name | AMMONIUM CITRATE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium citrate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium citrate (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triammonium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM CITRATE, TRIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J90A52459R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIAMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can triammonium citrate be used to create smooth anodized aluminum coatings?

A1: Yes, research shows that anodizing aluminum in baths containing triammonium citrate and aliphatic monoamines (like methylamine) can produce smooth anodized films. This smoothness is attributed to the dissolution of the film surface in the alkaline environment created by the amine-citrate bath. []

Q2: Does triammonium citrate corrode aluminum?

A2: Triammonium citrate exhibits a very mild etching action on aluminum, resulting in minimal uniform corrosion. It is considered a milder alternative compared to solutions like the tetrasodium salt of EDTA, which can cause significant corrosion. []

Q3: Can triammonium citrate be used to disperse particles in ceramic slurries?

A3: Yes, triammonium citrate (TAC) is effective in preparing stable, high solid volume, low viscosity ceramic slurries. Research indicates that TAC chemically interacts with the ceramic powder (like PMN-PZT), promoting electrostatic repulsion between particles and preventing agglomeration. This leads to improved slurry stability and rheological properties. []

Q4: Can triammonium citrate influence the crystal formation of zinc oxide (ZnO)?

A4: Yes, triammonium citrate can act as a morphology-directing agent during ZnO crystal formation in alkaline solutions. Its presence can modify the growth direction of ZnO crystals, leading to diverse morphologies depending on its concentration. []

Q5: What is the role of triammonium citrate in preparing nitrogen-doped graphene quantum dots (N-GQDs)?

A5: Triammonium citrate can be used as a precursor for synthesizing nitrogen-doped graphene quantum dots (N-GQDs) through hydrothermal methods. Its decomposition at elevated temperatures releases nitrogen, which then dopes the graphene structure. This doping process influences the morphology, fluorescence, and viscosity of the resulting N-GQDs. []

Q6: Can triammonium citrate be used to synthesize nano-sized zinc oxide (ZnO) powders?

A6: Yes, triammonium citrate can be employed in the sol-gel synthesis of nano-sized ZnO powders. The size of the ZnO particles can be controlled by adjusting parameters like the concentration of zinc acetate, triammonium citrate, and the calcination temperature. []

Q7: Is triammonium citrate used in the preparation of Co-W alloy coatings?

A7: Yes, triammonium citrate, in conjunction with dimethyl sulfoxide (DMSO), forms an effective bath solution for electroplating Co-W alloys. These alloys have potential as anode materials in methanol fuel cells due to their low overvoltage, good corrosion resistance, and promising electrochemical behavior for methanol oxidation. []

Q8: Can triammonium citrate be used in the production of phycocyanin from algae?

A8: Yes, triammonium citrate has been successfully used in a two-step salting-out process to purify phycocyanin from algae. The optimal concentration of triammonium citrate was found to be crucial for maximizing both the purity and yield of the extracted phycocyanin. []

Q9: Can triammonium citrate enhance the production of enterocin from Enterococcus faecium?

A9: Research shows that supplementing the growth medium of Enterococcus faecium with triammonium citrate can significantly enhance enterocin production. Optimization studies using response surface methodology (RSM) have determined the optimal concentration of triammonium citrate to maximize enterocin yield. []

Q10: How does triammonium citrate affect antimicrobial protein production by Bacillus amyloliquefaciens?

A10: Triammonium citrate acts as a nitrogen source in the growth medium of Bacillus amyloliquefaciens and influences the production of antimicrobial proteins (AMPs). Optimization studies using Taguchi design of experiments have identified the optimal triammonium citrate concentration for maximizing AMP production. [, ]

Q11: Is triammonium citrate used in the optimization of lactic acid production by Lactobacillus casei?

A11: While triammonium citrate was found to significantly influence lactic acid production by Lactobacillus casei in a Plackett-Burman design screening, its overall effect was negative. Therefore, it was kept constant during further optimization steps focusing on other more influential medium components. []

Q12: What is the molecular formula and weight of triammonium citrate?

A12: The molecular formula of triammonium citrate is C6H17N3O7, and its molecular weight is 243.22 g/mol. []

Q13: How does triammonium citrate impact the MALDI mass spectra of insulin?

A14: The presence of triammonium citrate as an impurity can suppress the signal of insulin in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The extent of signal suppression depends on the concentration of triammonium citrate in the sample. []

Q14: Can a catalyst-based conversion technique be used to calibrate an Aerodyne aerosol mass spectrometer (AMS) for reactive nitrogen (Nr) measurements using triammonium citrate particles?

A15: Yes, a heated platinum/molybdenum catalyst can convert the nitrogen in triammonium citrate particles to nitric oxide (NO), which can then be quantified to calibrate the AMS for Nr measurements. This technique allows for the determination of the relative ionization efficiency (RIE) of triammonium citrate in the AMS, which is essential for accurate aerosol measurements. []

Q15: Can triammonium citrate be used to remove toxins from Mahua seed cake?

A16: Research has shown that soaking Mahua seed cake in a 0.01 M triammonium citrate solution can effectively remove saponin (mowrin) and tannins. This detoxification process makes the seed cake suitable for various applications. []

Q16: Is triammonium citrate used in cleaning oil paintings?

A17: Yes, a 2.5% solution of triammonium citrate has been successfully used to clean an unvarnished oil sketch by J.M.W. Turner. It was found to be effective in removing dirt without causing damage to the paint surface. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)